molecular formula C9H6O2 B106348 Phenylpropiolic acid CAS No. 637-44-5

Phenylpropiolic acid

Cat. No. B106348
CAS RN: 637-44-5
M. Wt: 146.14 g/mol
InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylpropiolic acid is a compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals, cosmetics, and fine chemicals. It is characterized by the presence of a phenyl group and a propiolic acid moiety, which is an acetylenic acid. The interest in phenylpropiolic acid and its derivatives stems from their diverse chemical reactivity and their ability to influence biological systems, such as modifying the affinity of hemoglobin for oxygen .

Synthesis Analysis

The synthesis of phenylpropiolic acid and its derivatives has been explored through various methods. One approach involves the use of an amino-group-transformation biocatalytic cascade, which allows for the synthesis of diverse phenylpropionic acids using simple phenols, pyruvate, and ammonia. This method has been shown to be efficient, with good conversion rates and high enantioselectivities . Another method reported is the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, which is noted for its convenience and efficiency . Additionally, the synthesis of phenylpropiolic acid oligomers has been achieved through metathesis polymerization using Pd(PPh_3)_2Cl_2 as a catalyst .

Molecular Structure Analysis

The molecular structure of phenylpropiolic acid derivatives has been studied using techniques such as X-ray powder diffraction and quantum mechanical calculations. These studies have revealed details about the crystal structures and electronic properties of these compounds, including the presence of intermolecular hydrogen bonds and the stability indicated by the HOMO-LUMO energy gap . The molecular structure of a novel titanacycle derived from the reaction of phenylpropiolic acid with dimethyltitanocene has also been elucidated through X-ray structure analysis .

Chemical Reactions Analysis

Phenylpropiolic acid undergoes various chemical reactions that have been the subject of research. For instance, the selenodecarboxylation of phenylpropiolic acid derivatives has been shown to lead to the formation of alkynyl selenides and vinyl selenides . The reactivities of substituted phenylpropiolic acids have been measured, providing insights into the inductive and field effects of dipolar substituents . Furthermore, the effects of pH on the synthesis of polyphenylpropiolic acid have been investigated, demonstrating the role of acidification in the polymerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropiolic acid and its derivatives have been extensively studied. The oligomers of phenylpropiolic acid are known to be soluble in common polar solvents and exhibit high thermal stability. Their absorption spectra differ significantly from the monomer, indicating changes in electronic transitions within the oligomer skeleton. Fluorescence investigations have shown that these oligomers emit blue light with peak emissions at specific wavelengths depending on the concentration . The polymerization of phenylpropiolic acid into its sodium salt and subsequent acidification to retrieve the acid form has been shown to affect the molecular weight and absorption spectra of the resulting polymer, which also exhibits thermal stability and fluorescence properties .

Scientific Research Applications

Palladium-Catalyzed Decarboxylative Coupling

Phenylpropiolic acid is used in palladium-catalyzed decarboxylative coupling reactions with aryl halides. This process demonstrates high reactivity and tolerance of functional groups like vinyl, ester, ether, ketone, and amine, indicating its versatility in organic synthesis (Moon, Jang & Lee, 2009).

Electrical Effects of Substituent Groups

The reactivities of substituted phenylpropiolic acids have been measured to understand the inductive and field effects in transmitting electrical influences of dipolar substituents to a reactive center. This study contributes to the understanding of electronic effects in organic compounds (Roberts & Carboni, 1955).

Synthesis and Properties in Polymer Science

Phenylpropiolic acid is significant in the synthesis of polymers. By altering pH, the acid can be converted into a salt form and polymerized, leading to materials with unique properties like fluorescence and thermal stability. This is crucial for developing new materials with specific characteristics (Zhen, 2012).

Role in Copper-Catalyzed Reactions

In copper-catalyzed reactions, phenylpropiolic acids are used as alkyne synthons in the hydroboration reaction. This illustrates their utility in forming β-vinylboronates, which are valuable in various synthetic applications (Zhao, Feng & Song, 2016).

Mechanistic Studies in Organic Chemistry

Phenylpropiolic acid is also pivotal in studying the mechanisms of chemical reactions, such as in palladium-catalyzed decarboxylative coupling processes. Understanding these mechanisms can lead to the development of more efficient and selective synthetic methods (Pyo et al., 2012).

Antimicrobial Activities

This compound has shown antimicrobial activities against various bacteria, highlighting its potential in developing new antimicrobial agents or preserving food products (Cueva et al., 2010).

Safety And Hazards

Phenylpropiolic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

3-phenylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERWVPQCYSMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060918
Record name 2-Propynoic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylpropiolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylpropiolic acid

CAS RN

637-44-5
Record name Phenylpropiolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylpropiolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylpropiolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propynoic acid, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propynoic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylpropiolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenylpropiolic Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE28XZ9GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylpropiolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 139 °C
Record name Phenylpropiolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Cinnamic acid (29.6 g) was dissolved in acetic acid (80 ml) under heating and then bromine (32 g) was added dropwise. After stirring at 50° C. for 15 minutes, the resulting mixture was allowed to cool under standing and water (100 ml) was gradually added. The white crystals formed were filtered, washed with water and dried (yield: 56 g). Potassium hydroxide (56 g) was dissolved into methanol (20 ml) and then the above crystals were added in small portions to this solution. The methanol was removed under stirring with heating over a water bath. The residue was dissolved into 200 ml of water and neutralized with a diluted sulfuric acid under ice cooling. Freed pale yellow oil rapidly solidified. The solidified crystals were filtered and recrystallized from water to afford phenylpropiolic acid (22 g).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate (10.9 mg, 0.01 mmol) and cesium carbonate (391 mg, 1.20 mmol) were placed in a flask. The reaction vessel was then flushed with nitrogen and closed by means of a septum. Degassed DMF (3.00 ml) was subsequently added and the resulting mixture was stirred for 5 minutes at room temperature. After repeated evacuation and admission of CO2 into the reaction vessel, phenylacetylene (110 μL, 1.00 mmol) was injected. The reaction mixture was stirred at 35° C. and 5 bar of CO2 pressure in a steel autoclave for 12 hours. After the reaction time had expired, the reaction mixture was cooled to room temperature, diluted with water and extracted three times with 100 ml each time of n-hexane. The aqueous fraction was admixed with dilute HCl (1N, 10.0 ml), forming a colorless solid which was filtered off and purified further by recrystallization from water and ethanol. The purified colorless solid (143 mg, 98%) having a melting point of 133-134° C. could be identified as the desired reaction product.
[Compound]
Name
(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate
Quantity
10.9 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
110 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Phenylpropiolic acid was synthesized according to the method as described in J. Chem. Soc., Vol. 83, page 1154. To a mixture of 42 g of phenylpropiolic acid and 50 ml of methylene chloride was added 42 ml of thionyl chloride, and the mixture was mildly refluxed by heating on a water bath. After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure. The pale yellow liquid thus obtained was gradually added to 300 ml of methanol under cooling with ice. After being allowing to stand overnight, the solvent was distilled off under a reduced pressure, and the residual liquid was washed with water and dried to obtain 44.5 g of almost pure methyl phenylpropiolate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

An initial experiment was conducted by using 2 mol % of CuCl, 2 mol % of TMEDA (N,N,N′,N′-tetramethylethylenediamine) ligand, and K2CO3 as base for the carboxylation of 1-ethynylbenzene at ambient temperature and atmospheric pressure. Remarkably, phenylpropiolic acid was produced in excellent yield after acid workup. The isolated pure product was characterized by NMR and elemental analysis. Phenylpropiolic acid was further converted into its methylester and characterized by NMR and GC/MS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

The longer reaction time for the P1 catalysed reaction may be due to the heterogeneous reaction behavior in this solid catalyst system. A reaction intermediate Poly(NHC—CO2)0.5(NHC—Cu)0.5 was synthesized by reaction of Poly(NHC)0.5(NHC—Cu)0.5 (P1) with CO2. This intermediate was directly used to react with stoichiometric amount 1-ethynylbenzene (1 eq. to NHC—CO2) under standard condition without an additional CO2 source. 52% yield of phenylpropiolic acid was obtained in 24 hours. With these experiment results, it is believe that the unique structure of P1 catalyst is the key to the high activities. The free carbene species in the structure are randomly located around copper center and act as an organo catalyst to activate CO2. This essential step may reduce the activation energy barrier for CO2 insertion.
[Compound]
Name
Poly(NHC—CO2)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5(NHC—Cu)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5(NHC—Cu)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylpropiolic acid
Reactant of Route 2
Phenylpropiolic acid
Reactant of Route 3
Reactant of Route 3
Phenylpropiolic acid
Reactant of Route 4
Reactant of Route 4
Phenylpropiolic acid
Reactant of Route 5
Phenylpropiolic acid
Reactant of Route 6
Reactant of Route 6
Phenylpropiolic acid

Citations

For This Compound
2,090
Citations
M Reimer - Journal of the American Chemical Society, 1942 - ACS Publications
… Preparation of phenylpropiolic acid can … For obtaining phenylpropiolic acid in small … As phenylpropiolic acid separates as an oil, the mixture was …
Number of citations: 26 pubs.acs.org
PK Dubey, R Kumar, JS Grossert, DL Hooper - 1998 - nopr.niscpr.res.in
… Its IR spectrum In KBr showed peaks at Phenylpropiolic acid is … =), 11.8 (IH, sis', phenylpropiolic acid is prepared by the bro- b~… at 70 eV volved in the formation of phenylpropiolic acid …
Number of citations: 4 nopr.niscpr.res.in
DS Noyce, SMA Matesich… - Journal of the American …, 1967 - ACS Publications
… Abstract: In 62-70% sulfuric acid at 25 phenylpropiolic acid is … -carbonof phenylpropiolic acid togive a benzyl vinyl cation. … acetic acid directly from phenylpropiolic acid.5 Phenylacetylene …
Number of citations: 1 pubs.acs.org
FG Baddar, LS El-Assal - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… The finely powdered phenylpropiolic acid (10 g.) was added portionwise to fuming nitric acid (100 CC ; d 1-52), which had been cooled to - 18", and the mixture stirred for one hour (cf, …
Number of citations: 19 pubs.rsc.org
MS Newman, SH Merrill - Journal of the American Chemical …, 1955 - ACS Publications
… A small quantity (6.8%) of pure phenylpropiolic acid was … ethyl cinnamate) of pure phenylpropiolic acid,5 6m.p. 136.9-137.5. The above procedure is markedly superior to that using …
Number of citations: 34 pubs.acs.org
XW Jiang, BE Jiang, H Liu, ZT Liu, LL Hu, M Liu… - European Journal of …, 2018 - Elsevier
… In summary, a series of novel GPR40 agonists bearing phenylpropiolic acid motif with favorable metabolic stability were prepared and evaluated for their activities as GPR40 agonists. …
Number of citations: 10 www.sciencedirect.com
M Shaw, R Thakur, A Kumar - The Journal of Organic Chemistry, 2018 - ACS Publications
… phenylpropiolic acid is regenerating during the glycosylation reaction, we became interested in demonstrating the reusability of phenylpropiolic acid. … regenerate phenylpropiolic acid in …
Number of citations: 31 pubs.acs.org
X Wang, X Tang, X Yang, Y Wang… - ACS Applied Polymer …, 2022 - ACS Publications
… Thus, in this work, we investigated PIP of phenylpropiolic acid (PPA) (see Scheme 1). A synergistic polymerization of alkynyl-phenyl group at 5 GPa was demonstrated by in situ Raman …
Number of citations: 1 pubs.acs.org
OL Alves, SF Fonseca - Journal of inclusion phenomena and molecular …, 1989 - Springer
The preparation of a 1:1 complex involvingβ-cyclodextrin (β-CD) and phenylpropiolic acid (PPA) is reported. The new inclusion complex ofβ-CD has been characterized on the basis of …
Number of citations: 11 link.springer.com
LM Schwartz, RI Gelb, DA Laufer - Journal of Chemical and …, 1982 - ACS Publications
… Titrations of phenylpropiolic acid with 0.1 M NaOH. All other entries involve titrationswith 0.1 … literature values are uncertain, and so we report here our results for phenylpropiolic acid. …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.